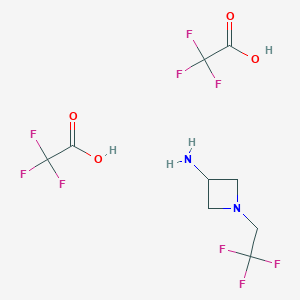

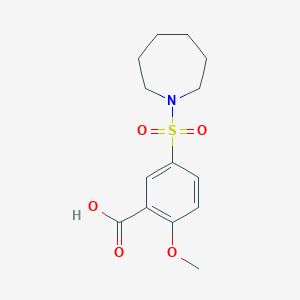

![molecular formula C23H24N4OS2 B3009494 3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-49-7](/img/structure/B3009494.png)

3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been explored in various studies. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized using techniques such as FT-IR, NMR, and UV-Vis spectroscopies, along with TG/DTA thermal analysis and X-ray diffraction methods . Another study reported the synthesis of 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives through a one-pot, three-component reaction involving 2-chlorobenzothiazole, benzyl bromides, and phenols, which was performed under reflux and catalyst-free conditions . These methods highlight the versatility and efficiency of synthesizing benzo[d]thiazole derivatives, which could be applicable to the synthesis of 3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives has been extensively studied. The X-ray structure determination and optimization using density functional theory (DFT) methods provide detailed insights into the geometry of these molecules . The study of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides also included X-ray coordinates, revealing an unusual binding mode to the hinge region of cyclin-dependent kinase 5 (cdk5) . These analyses are crucial for understanding the molecular structure of this compound and can guide the synthesis and optimization of its structure.

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazole derivatives is demonstrated through various reactions. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) was catalyzed by 1,3,5-Tris(hydrogensulfato) benzene, showcasing the potential of benzo[d]thiazole derivatives to participate in condensation reactions . Additionally, the synthesis of new heterocycles such as 1,2,4-triazole bearing substituted thiosemicarbazides and thiazolo[3,2-b][1,2,4]triazole-5(6H)-one was achieved through various cyclization and condensation reactions . These studies provide a framework for understanding the chemical reactions that this compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives are characterized by spectroscopic and thermal analysis methods. The consistency between experimental data and DFT calculations for vibrational modes, chemical shift values, and UV-Vis spectra confirms the reliability of these methods . The TG/DTA thermogram provides information on the thermal stability and decomposition patterns of these compounds . Such analyses are essential for a comprehensive understanding of the physical and chemical properties of this compound, which can influence its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

- The compound has been involved in studies focusing on the synthesis and characterization of new chemical entities. For instance, Uma et al. (2017) explored the synthesis of certain benzo[d]thiazoles, including compounds similar to the one , revealing their potential in creating new chemical structures (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Antimicrobial and Antitubercular Activities

- Some derivatives of 1,2,4-triazole, which is a component of the compound, have been studied for their antimicrobial and antitubercular properties. Dave et al. (2007) investigated thiazolidinones and Mannich bases of 4‐amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, demonstrating their potential in treating infections (Dave, Purohit, Akbari, & Joshi, 2007).

Angiotensin II Antagonism

- Research by Ashton et al. (1993) on 4H-1,2,4-triazoles, closely related to the compound , revealed their role as angiotensin II antagonists, suggesting potential applications in cardiovascular diseases (Ashton et al., 1993).

Anticancer Properties

- Compounds containing the 1,2,4-triazole moiety, similar to the chemical , have been investigated for their anticancer activities. Studies like those conducted by Rud et al. (2016) and Ostapiuk et al. (2015) have explored the anticancer potential of triazole derivatives, highlighting the relevance of such compounds in oncological research (Rud, Kaplaushenko, & Kucheryavyi, 2016); (Ostapiuk, Matiychuk, & Obushak, 2015).

Corrosion Inhibition

- Derivatives of 1,2,4-triazole, like the compound , have been evaluated for their potential as corrosion inhibitors. Yadav et al. (2013) studied benzimidazole derivatives with a 1,2,4-triazole moiety, revealing their effectiveness in protecting metals from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[[5-cyclopentylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4OS2/c28-23-27(19-12-6-7-13-20(19)30-23)16-21-24-25-22(29-18-10-4-5-11-18)26(21)15-14-17-8-2-1-3-9-17/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWXMKFCCWKYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

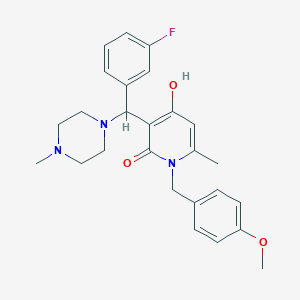

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)

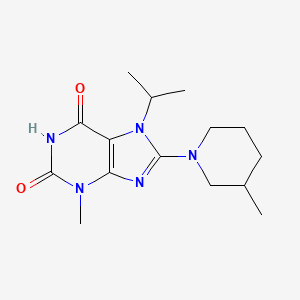

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)